1H-Pyrrolizine-3,6(2H,5H)-dione
Overview
Description
1H-Pyrrolizine-3,6(2H,5H)-dione is a heterocyclic organic compound with a unique structure that includes a pyrrolizine ring fused with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolizine-3,6(2H,5H)-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,4-diketones with ammonia or primary amines can lead to the formation of the pyrrolizine ring system. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These could include catalytic processes or the use of continuous flow reactors to optimize yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolizine-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, often under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyrrolizine derivatives with various functional groups.
Scientific Research Applications
1H-Pyrrolizine-3,6(2H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
1H-Pyrrolizine-3,6(2H,5H)-dione can be compared with other similar compounds, such as:
Pyrrolizidine alkaloids: Naturally occurring compounds with a similar core structure but different functional groups.
Indole-2,3-dione: Another heterocyclic compound with a similar ring system but different reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Comparison with Similar Compounds
- Pyrrolizidine alkaloids
- Indole-2,3-dione
- 1H-Indole-3-carboxaldehyde
Properties
IUPAC Name |
6,7-dihydro-3H-pyrrolizine-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-3-5-1-2-7(10)8(5)4-6/h3H,1-2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLQRIMYIBADDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1=CC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552605 | |
Record name | 1H-Pyrrolizine-3,6(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113727-89-2 | |
Record name | 1H-Pyrrolizine-3,6(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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